molecular formula C20H19NO3 B1403720 Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate CAS No. 885266-49-9

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate

Cat. No. B1403720
M. Wt: 321.4 g/mol
InChI Key: POCJKZQESXHRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is an organic compound1. It is also known as Ethyl Cyanoacrylate1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate. However, ethyl cyanoacrylate, a similar compound, is prepared by the condensation of formaldehyde with ethyl cyanoacetate2.



Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is C20H19NO31. The molecular weight is 321.4 g/mol1. For a detailed molecular structure, it would be best to refer to a dedicated chemical database or software.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.


Scientific Research Applications

Molecular Interactions and Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique molecular interactions in their crystal packing. Specifically, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a zigzag double-ribbon through N⋯π interaction and C–H⋯N and C–H⋯O hydrogen bonds. This indicates the presence of non-traditional bonding interactions, offering insights into molecular assembly and design (Zhang et al., 2011).

Synthesis and Chemical Transformation

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized through reactions involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. These compounds, when subjected to intramolecular cyclization, yield a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This demonstrates the compound's versatility in chemical synthesis and the formation of complex molecular structures (Darehkordi et al., 2018).

Unique Non-Hydrogen Bonding Interactions

Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate exhibits a rare C⋯π interaction of non-hydrogen bond type, a finding supported by ab initio computations. This interaction, resulting from electrostatic interactions, is scarce in existing databases, hinting at unique bonding properties that could be of interest in materials science and molecular engineering (Zhang et al., 2012).

Structural Analysis and Characterization

Detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been conducted, revealing its crystalline structure and bond distances. Such detailed characterizations provide a deep understanding of the molecular structure and potential reactivity of these compounds, essential for their application in various scientific fields (Johnson et al., 2006).

Safety And Hazards

The safety and hazards associated with Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.


Future Directions

The future directions for the use and study of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate are not readily available in the sources I have access to.


Please note that this information might not be complete or up-to-date. For a more comprehensive understanding, further research in scientific literature and databases is recommended.


properties

IUPAC Name

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJKZQESXHRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74315755

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.